Tetrafluoropropanol

Description

General Context of Fluorinated Alcohols in Contemporary Chemical Sciences

Fluorinated alcohols have carved out a significant niche in the chemical sciences, valued for their distinctive properties which stem from the presence of highly electronegative fluorine atoms. Current time information in Bangalore, IN. These compounds, such as the widely used 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are recognized for their strong hydrogen-bonding capabilities, low nucleophilicity, and unique solvent characteristics. Current time information in Bangalore, IN. Their ability to act as effective solvents and promoters for a variety of organic reactions, often in the absence of traditional catalysts, highlights their importance in developing more efficient and environmentally conscious chemical processes. Current time information in Bangalore, IN. The introduction of fluorine atoms into an alcohol's structure significantly alters its electronic properties, acidity, and interaction with other molecules, making these compounds invaluable tools in fields ranging from organic synthesis to materials science and biochemistry. Current time information in Bangalore, IN.chemicalbook.com

Significance of Tetrafluoropropanol in Advanced Chemical Research

Within the class of fluorinated alcohols, 2,2,3,3-tetrafluoropropanol (TFP) has emerged as a compound of particular interest for advanced chemical research. Its unique arrangement of fluorine atoms imparts a desirable balance of properties, making it a versatile solvent and a valuable building block for the synthesis of more complex fluorinated molecules. rsc.orgrsc.org TFP has demonstrated its utility as a solvent in sophisticated polymerization techniques, such as single electron transfer-living radical polymerization (SET-LRP), where it can facilitate the formation of well-defined polymers from a diverse range of monomers. rsc.orgrsc.org Furthermore, it serves as a key precursor in the synthesis of specialty chemicals, including surfactants, water-repellent agents for textiles, and pharmaceutical intermediates. The growing body of research on TFP underscores its potential to contribute to the development of new materials and synthetic methodologies.

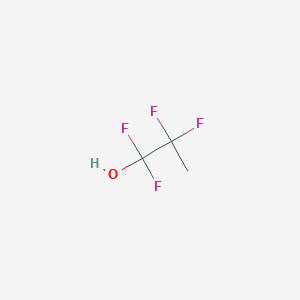

Structure

3D Structure

Propriétés

Numéro CAS |

28106-65-2 |

|---|---|

Formule moléculaire |

C3H4F4O |

Poids moléculaire |

132.06 g/mol |

Nom IUPAC |

1,1,2,2-tetrafluoropropan-1-ol |

InChI |

InChI=1S/C3H4F4O/c1-2(4,5)3(6,7)8/h8H,1H3 |

Clé InChI |

CSUFEOXMCRPQBB-UHFFFAOYSA-N |

SMILES canonique |

CC(C(O)(F)F)(F)F |

Origine du produit |

United States |

Advanced Synthesis Methodologies for Tetrafluoropropanol

Fluorination-Based Synthetic Routes

One of the primary approaches to synthesizing 2,2,3,3-tetrafluoropropanol involves the direct or indirect fluorination of propanol (B110389) or its derivatives. This strategy leverages the introduction of fluorine atoms into a pre-existing three-carbon backbone.

The radical addition of methanol (B129727) to tetrafluoroethylene (B6358150) is a key industrial method for producing 2,2,3,3-tetrafluoropropanol. fluorine1.rufluorine1.ru This process is typically initiated by a radical initiator, such as di-tert-butyl peroxide, at elevated temperatures and pressures. fluorine1.rufluorine1.ru The reaction proceeds through the generation of radicals from the alcohol, which then react with tetrafluoroethylene. fluorine1.ru To enhance the selectivity towards 2,2,3,3-tetrafluoropropanol and improve the efficiency of the process, calcium carbonate is often used. fluorine1.rufluorine1.ru

Another strategy involves the fluorination of propanol derivatives using various fluorinating agents. Reagents like diethylaminosulfur trifluoride (DAST) are effective for the deoxofluorination of alcohols, although they can be hazardous and may require cryogenic temperatures. nih.govrsc.org The choice of fluorinating agent and the specific propanol derivative are crucial for achieving high yields and selectivity.

The outcome of fluorination reactions is highly dependent on the specific conditions employed. Factors such as temperature, pressure, solvent, and the presence of catalysts can significantly influence the selectivity and yield of the desired tetrafluoropropanol isomer.

Cryogenic Conditions: In many fluorination reactions, particularly those involving potent reagents like Deoxofluor, cryogenic temperatures (e.g., -78 °C) are utilized. rsc.org These low temperatures are crucial for minimizing side reactions and controlling the reactivity of the fluorinating agent, thereby improving the selectivity for the desired product. rsc.orgfluorine1.ru However, the need for cryogenic conditions can present challenges for industrial-scale production due to the associated energy costs and specialized equipment requirements. rsc.org

Lewis Acid Catalysis: Lewis acids play a significant role in many fluorination processes by activating either the substrate or the fluorinating agent. nih.govrsc.org For instance, titanium-based Lewis acids can catalyze the α-fluorination of β-ketoesters. beilstein-journals.org The addition of a Lewis acid can enhance the electrophilicity of the fluorine source, leading to improved reaction rates and yields. nih.gov The choice of Lewis acid is critical, as its strength and compatibility with the reaction components will dictate its effectiveness. rsc.org Strong solid Lewis acids, such as certain fluorinated alumina (B75360) phases, have shown remarkable activity in promoting fluorination reactions. rsc.org

Table 1: Influence of Reaction Conditions on Fluorination

| Parameter | Condition | Effect on Selectivity and Yield | Reference |

|---|---|---|---|

| Temperature | Cryogenic (-78 °C) | Minimizes side reactions, improves selectivity for specific isomers. rsc.orgfluorine1.ru | rsc.orgfluorine1.ru |

| Elevated (e.g., 125 °C) | Can lead to a mixture of alcohol products in radical addition reactions. fluorine1.ru | fluorine1.ru | |

| Catalyst | Lewis Acids (e.g., TiCl₄) | Can activate substrates and increase reaction rates and yields. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Calcium Carbonate | Improves efficiency and selectivity in the radical addition of methanol to tetrafluoroethylene. fluorine1.rufluorine1.ru | fluorine1.rufluorine1.ru | |

| Reagent Ratio | Tetrafluoroethylene/Methanol (1/15) | Favors the formation of 2,2,3,3-tetrafluoropropanol. fluorine1.rufluorine1.ru | fluorine1.rufluorine1.ru |

Propanol Derivative Fluorination Strategies

Epoxidation-Mediated Synthesis from Fluorinated Alkenes

An alternative and highly effective route to tetrafluoropropanols involves the epoxidation of fluorinated propenes followed by the ring-opening of the resulting epoxide. This multi-step synthesis offers a high degree of control over the final product's structure.

The synthesis often begins with the regioselective oxidation of a fluorinated propene, such as 1,3,3,3-tetrafluoropropene (HFO-1234ze), to form the corresponding epoxide, 2,3-epoxy-1,1,1,3-tetrafluoropropane. This oxidation is typically carried out using oxidizing agents like hypohalites or peroxides under controlled conditions. For example, using chlorite-based oxidants in anhydrous dichloromethane (B109758) at -20°C can yield the epoxide with high purity (>90%). The regioselectivity of this step is crucial, as it determines the position of the oxygen atom in the intermediate, which in turn dictates the structure of the final alcohol. Fungal peroxygenases have also been shown to catalyze highly regioselective epoxidation of fatty acids, demonstrating the potential of biocatalysis in these transformations. nih.gov

The fluorinated epoxide intermediate undergoes a ring-opening reaction to yield the desired this compound. This step is typically catalyzed by an acid. echemi.com The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. echemi.com A nucleophile, often a fluoride (B91410) ion from a source like hydrofluoric acid (HF) or Olah's reagent (HF-pyridine complex), then attacks one of the carbon atoms of the epoxide ring.

The regioselectivity of the ring-opening is a critical aspect of this step. In acid-catalyzed openings, the nucleophile generally attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.org This is analogous to the Markovnikov rule in the addition to alkenes. The stereochemistry of the reaction is also important, typically proceeding with an inversion of configuration at the carbon atom that is attacked.

For the synthesis of this compound to be commercially viable, the process must be optimized for industrial scalability and efficiency. This involves several considerations, from the choice of raw materials to the reaction conditions and purification methods.

In the context of the epoxidation route, optimizing for industrial scale means selecting cost-effective and readily available starting materials like 1,3,3,3-tetrafluoropropene. google.com The efficiency of the epoxidation and ring-opening steps is paramount. This includes maximizing the yield and selectivity of each step while minimizing reaction times and the formation of byproducts. For instance, a patented process describes reacting 2,3-epoxy-1,1,1,3-tetrafluoropropane with Olah's reagent in a Hastelloy C reactor at 50°C for an extended period to achieve a high yield (91-93%) after purification.

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimization Strategy | Effect on Efficiency | Reference |

|---|---|---|---|

| Starting Material | Use of readily available alkenes like 1,3,3,3-tetrafluoropropene. | Reduces raw material cost and ensures supply chain stability. | google.com |

| Reaction Yield | High-yield protocols, e.g., using Olah's reagent for ring-opening. | Maximizes product output from a given amount of reactants. | |

| Purification | Extractive distillation to break azeotropes. researchgate.netresearchgate.net | Enables recovery of high-purity product and reduces energy consumption compared to conventional distillation. | researchgate.netresearchgate.net |

| Process Technology | Continuous-flow reactors. | Improves safety, control, and overall process efficiency for large-scale production. google.com | google.com |

| Catalyst Loading | Reducing catalyst concentration for gram-scale synthesis. | Lowers cost and simplifies purification without compromising yield. acs.org | acs.org |

Acid-Catalyzed Ring-Opening Reaction Mechanisms

Vapor-Phase Catalytic Hydrogenolysis Approaches

An alternative, albeit less common, method for producing tetrafluoropropanols involves the vapor-phase catalytic hydrogenolysis of perhaloacetones. This technique is particularly relevant for high-purity applications.

In this process, perhaloacetones such as 1,1,1,3,3-pentafluoroacetone are reduced in the vapor phase. The reaction is conducted over a heterogeneous catalyst, most notably palladium supported on activated carbon (Pd/C). wikipedia.org The activated carbon provides a large surface area for the palladium, maximizing its catalytic activity. wikipedia.org Hydrogen gas serves as both the reductant and a carrier gas, facilitating efficient contact between the gaseous acetone (B3395972) substrate and the solid catalyst bed. This method is a form of catalytic hydrogenation, specifically a carbonyl reduction, aimed at converting the ketone group into a secondary alcohol. wikipedia.org

The efficiency and selectivity of the vapor-phase hydrogenolysis are highly dependent on precise control over several process parameters. The specificity of the hydrogenation is crucial to ensure the ketone group is reduced to a hydroxyl group without promoting unwanted side reactions.

Key parameters that influence the reaction outcome include:

Temperature: Optimal temperatures typically range from 150°C to 200°C. Precise temperature control is essential to ensure the selective reduction of the carbonyl group.

Hydrogen Flow Rate: A controlled flow of hydrogen gas, generally between 50 and 100 mL/min, is necessary to act as the reducing agent.

Catalyst Loading: The amount of palladium on the carbon support, typically between 5% and 10% by weight, impacts the reaction's efficiency. wikipedia.org

Challenges in this process include maintaining selectivity for the carbonyl reduction to avoid the formation of CH₂ groups, which requires stringent temperature management.

Table 1: Optimized Parameters for Vapor-Phase Hydrogenolysis of Perhaloacetones

This interactive table summarizes the critical process parameters for the synthesis of this compound via vapor-phase catalytic hydrogenolysis.

| Parameter | Optimal Range | Purpose |

| Temperature | 150–200°C | Ensures selective reduction of the ketone group. |

| H₂ Flow Rate | 50–100 mL/min | Acts as the reductant and carrier gas. |

| Catalyst | 5–10 wt% Pd/C | Provides active sites for the hydrogenation reaction. |

Investigation of Catalytic Parameters and Hydrogenation Specificity

Radical-Initiated Addition Reactions

Radical-initiated addition reactions offer a direct pathway to synthesize tetrafluoropropanols by creating new carbon-carbon bonds. This method involves the reaction of tetrafluoroethylene with alcohols under conditions that generate free radicals. fluorine1.runih.gov

The fundamental process involves the free-radical addition of an alcohol to the double bond of tetrafluoroethylene (TFE). fluorine1.ru For instance, the reaction of methanol with TFE can produce 2,2,3,3-tetrafluoropropan-1-ol (CHF₂CF₂CH₂OH). fluorine1.ru The mechanism is initiated by the generation of a radical from the alcohol, which then attacks the electron-deficient TFE monomer. fluorine1.runih.gov This process can lead to the formation of telomeric alcohols, where multiple TFE units are added, resulting in longer fluorinated chains. fluorine1.rufluorine1.ru However, under controlled conditions, the 1:1 adduct can be obtained with high selectivity. fluorine1.ru

The success of the radical addition reaction is heavily influenced by the choice of radical initiator and other reaction conditions. fluorine1.ru

Radical Initiators: Various initiators can be used to start the reaction. Di-tert-butyl peroxide is a common choice, leading to high yields of the desired product; for example, reacting methanol and TFE in its presence can yield 99.8% of 2,2,3,3-tetrafluoropropan-1-ol. fluorine1.ru Other initiators include hydrogen peroxide, which can lead to a mixture of different telomeric alcohols, and UV irradiation, which can also initiate the regioselective addition of alcohols to fluoroolefins. fluorine1.ru The nature of the initiator does not appear to significantly alter the fundamental structure of the resulting telomeric alcohols. fluorine1.ru

Reaction Conditions: The process is typically carried out under pressure, for example at 15-18 bar, and at temperatures ranging from 65°C to 125°C, depending on the initiator used. fluorine1.ru

Table 2: Influence of Initiators on Radical Addition of Methanol to TFE

This interactive table details the effects of different radical initiators on the synthesis of this compound.

| Radical Initiator | Temperature (°C) | Pressure (bar) | Primary Product(s) | Selectivity/Yield |

| Di-tert-butyl peroxide | 125 | 0.8 MPa (8 bar) | 2,2,3,3-tetrafluoropropan-1-ol | 99.8% yield fluorine1.ru |

| Hydrogen peroxide | 65-75 | 15-18 | Mixture of telomeric alcohols | Low yield of specific products (0.5-2%) fluorine1.ru |

| UV Irradiation | Not specified | Not specified | Regioselective addition products | High conversion of fluoroolefin fluorine1.ru |

Control of Product Selectivity through Temperature and Pressure Regulation

In the synthesis of fluorinated compounds like this compound, the precise control of reaction temperature and pressure is a critical factor in dictating product selectivity and optimizing yield. vulcanchem.com The conditions are carefully managed to guide the reaction toward the desired isomer and degree of fluorination, while minimizing the formation of by-products. vulcanchem.com The synthesis strategy, whether liquid-phase or gas-phase fluorination, determines the operative temperature and pressure ranges.

Liquid-phase fluorination methods are generally characterized by milder temperature conditions, typically ranging from 25°C to 175°C. smolecule.com These lower temperatures can enhance selectivity and reduce the energy consumption of the process. In contrast, gas-phase fluorination requires significantly higher temperatures, often between 400°C and 600°C, to facilitate the reaction in the gaseous state. google.com However, these elevated temperatures can also increase the likelihood of side reactions and promote catalyst deactivation, leading to a decrease in selectivity for the target product. google.com

Pressure is another key parameter that is manipulated to control the reaction. In gas-phase processes, reactor pressure is regulated to manage reactant stoichiometry and residence time, which is crucial for minimizing the formation of undesirable by-products. smolecule.com For instance, in the synthesis of a related fluoropropane, controlling the reactor pressure between 0.15 and 2.00 MPa was found to be essential for achieving high selectivity. smolecule.com In a specific documented synthesis of 2,2,3,3-tetrafluoropropanol from tetrafluoroethylene and methanol, the reaction was conducted at an internal temperature of 125°C under a constant pressure of 0.8 Pa (gauge pressure), which resulted in a high product selectivity of 95%. chemicalbook.com

The interplay between temperature and pressure is vital for process optimization. In some multi-reactor systems, the pressure in a second, higher-temperature reactor is intentionally kept lower than in the first reactor to achieve the desired transformation. google.com For the electrocatalytic oxidation of this compound, temperature was also identified as a significant factor, with an optimal temperature of 80°C leading to a product selectivity exceeding 99.9%. osti.gov

| Synthesis Method | Typical Temperature | Typical Pressure | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Liquid-Phase Fluorination | 25°C to 175°C | Controlled to optimize yield | Noted for high selectivity due to milder conditions. | smolecule.com |

| Gas-Phase Fluorination | 400°C to 600°C | 0.15 to 2.00 MPa | Higher temperatures can lead to by-product formation and reduced selectivity. | smolecule.com |

| 2,2,3,3-Tetrafluoropropanol Synthesis | 125°C | 0.8 Pa (gauge) | Achieved 95% selectivity for the target product. | chemicalbook.com |

| Electrocatalytic Oxidation of TFP | 80°C | Atmospheric | Achieved >99.9% selectivity under optimal temperature. | osti.gov |

Electrocatalytic Synthesis Pathways

Electrocatalytic methods represent a modern and green approach for chemical synthesis, offering high efficiency and selectivity under mild conditions. google.com These pathways are being explored for the conversion of this compound into valuable derivatives.

Electrocatalytic Oxidation of this compound to Derivatives (e.g., Tetrafluoropropionic Acid)

The electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol (B1207051) (TFP) provides a direct route to synthesize high-value derivatives such as 2,2,3,3-tetrafluoropropionic acid (TFPA). osti.gov In this process, an aqueous solution of this compound is passed through an electrocatalytic reactor where, under an applied voltage and current density, the alcohol is oxidized at the anode surface. google.com The primary oxidation product is tetrafluoropropionic acid, which subsequently reacts with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) present in the electrolyte solution to form the corresponding salt, sodium tetrafluoropropionate (STFP). osti.govgoogle.com

Research has demonstrated the high efficiency of this method. In one study using an electrocatalytic reactor with a nano-MnOx loaded porous Ti electrode, a TFP conversion of 91.9% and a selectivity to STFP of over 99.9% were achieved. osti.gov The optimal conditions were identified as a reaction temperature of 80°C, a residence time of 25 minutes, and a current density of 3.4 mA cm⁻². osti.gov Another investigation, detailed in a patent, utilized a titanium-based electrocatalytic membrane and reported a TFP conversion of up to 93.2%, with a sodium tetrafluoropropionate yield of 90.5% at a working voltage of 3.0V and a current density of 1mA/cm². google.com These findings underscore the potential of electrocatalysis for the efficient and highly selective conversion of this compound.

| Anode Material | Operating Conditions | TFP Conversion | Product Selectivity/Yield | Reference |

|---|---|---|---|---|

| Nano-MnOₓ/Porous Ti Electrode | 80°C, 3.4 mA/cm², 25 min residence time | 91.9% | >99.9% Selectivity (STFP) | osti.gov |

| Titanium-based Electrocatalytic Membrane | 3.0V, 1.0 mA/cm², Room Temperature | 93.2% | 90.5% Yield (STFP) | google.com |

| Titanium-based Electrocatalytic Membrane | 1.5V, 0.1 mA/cm², Room Temperature | 90.3% | 89.6% Yield (STFP) | google.com |

Design and Performance of Electrocatalytic Membrane Reactors

The design of the reactor is crucial to the success of electrocatalytic synthesis. Electrocatalytic membrane reactors (ECMRs) have been specifically designed for the oxidation of alcohols like this compound, demonstrating superior performance compared to traditional reactor designs. researchgate.net A typical ECMR integrates the reaction and separation steps, featuring a porous electrocatalytic membrane that functions as the anode, while an auxiliary electrode serves as the cathode. google.com Titanium-based materials are commonly used for the membrane due to their stability and catalytic properties. google.comresearchgate.net

The key advantage of the ECMR design is the significant enhancement in performance. The porous, three-dimensional structure of the membrane electrode provides a large surface area for the reaction, and the ability to have a permeate flow through the membrane enhances mass transport. researchgate.net This "flow-through" design allows for the continuous removal of products from the reaction zone, which can limit potential side reactions or further oxidation, thereby increasing selectivity. google.commdpi.com

A comparative study highlighted this performance gap. An ECMR with a Ti membrane electrode achieved a 2,2,3,3-tetrafluoro-1-propanol conversion of 70.1%. researchgate.net In contrast, a conventional electrocatalytic reactor (ECR) using a traditional Ti plate electrode reached a conversion of only 21.5% under similar conditions. researchgate.net This superior performance is attributed to the synergistic effect between the electrochemical oxidation and the convection-enhanced diffusion within the membrane reactor. osti.gov The integration of reaction and separation into a single unit makes the process more efficient, green, and selective. google.com

| Reactor Type | Anode Design | TFP Conversion Rate | Key Feature | Reference |

|---|---|---|---|---|

| Electrocatalytic Membrane Reactor (ECMR) | Porous Ti Membrane Electrode (with permeate flow) | 70.1% | Integrated reaction and separation | researchgate.net |

| Electrocatalytic Reactor (ECR) | Traditional Ti Plate Electrode | 21.5% | Conventional batch-style reactor | researchgate.net |

| ECMR (without permeate flow) | Porous Ti Membrane Electrode | 40.8% | High surface area, no product removal | researchgate.net |

Mechanistic Studies of Tetrafluoropropanol Reactions

Elucidation of Reaction Pathways and Transient Intermediates

Mechanistic studies of reactions involving fluorinated compounds like tetrafluoropropanol often require a combination of advanced analytical techniques and computational modeling to identify and characterize transient species. hu-berlin.de Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are crucial for identifying fluorine-containing intermediates and products. In-situ infrared (IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are also employed to monitor reaction progress and detect fleeting intermediates in real-time, especially in processes like hydrodefluorination where this compound itself might be a transient species.

Computational approaches, such as Density Functional Theory (DFT), are used to model reaction pathways and determine the energetics of transition states and intermediates. For instance, in the synthesis of this compound derivatives, DFT calculations can help predict the most favorable reaction mechanisms. Studies on analogous fluorinated compounds have shown that reaction pathways can be controlled by the choice of reagents and conditions. For example, in C-F bond activation reactions, the use of different hydrogen sources can direct the reaction towards either dehydrohalogenation or Friedel-Crafts-type products. nsf.gov While direct studies on all isomers of this compound are not exhaustively available, these analogous systems provide a framework for predicting potential reaction pathways, which may include nucleophilic substitution, elimination, and rearrangement reactions. smolecule.com

Role of this compound in Acid-Catalyzed Transformations

Fluorinated alcohols, including isomers of this compound, are recognized for their unique solvent properties that can be advantageous in acid-catalyzed reactions. Their high polarity, low nucleophilicity, and ability to form strong hydrogen bonds allow them to stabilize charged intermediates without interfering with the reaction.

In the context of Friedel-Crafts alkylation, a classic acid-catalyzed reaction, the formation and stability of carbocation intermediates are paramount. biomedres.us These reactions typically employ a strong Lewis acid to generate a carbocation from an alkyl halide, which then acts as the electrophile. mdpi.com The stability of this carbocation influences the reaction rate and can dictate the final product distribution, as rearrangements to more stable carbocations are common. biomedres.us

Research has indicated that fluorinated alcohols like 1,1,3,3-tetrafluoropropan-2-ol (B1651684) can serve as effective solvents in such reactions. Their highly ionizing nature and poor nucleophilicity help to stabilize the carbocation intermediates formed during the reaction, facilitating the alkylation process. biomedres.us This stabilization is crucial for preventing unwanted side reactions and promoting the desired C-C bond formation between the aromatic ring and the alkyl group. The ability of this compound to stabilize these reactive species without itself being a strong nucleophile makes it a valuable medium for these transformations.

Nucleophilic Substitution Reactions Involving this compound Derivatives

Derivatives of this compound are frequently synthesized via nucleophilic substitution reactions, where the hydroxyl group of this compound is either converted into a better leaving group or acts as a nucleophile itself after deprotonation.

A common method for synthesizing ethers of 2,2,3,3-tetrafluoropropanol involves its reaction with a halide under basic conditions. For example, the synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid proceeds via an S_N2 mechanism where the this compound is first deprotonated by a base like sodium hydroxide (B78521) to form a nucleophilic alkoxide ion. This alkoxide then displaces a chloride ion from chloroacetic acid. The reaction conditions for such substitutions are critical and are optimized to maximize yield and minimize side reactions.

Another important nucleophilic substitution for creating this compound derivatives is the Mitsunobu reaction, which allows for greater stereochemical control. In this reaction, diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) are used to couple 2,2,3,3-tetrafluoropropanol with a suitable acidic component. Esterification is another key reaction, where 2,2,3,3-tetrafluoropropanol reacts with an acid, like trifluoroacetic acid, to form the corresponding ester. smolecule.com Palladium-catalyzed C–O cross-coupling reactions have also been developed to synthesize fluorinated alkyl aryl ethers from this compound and aryl bromides, demonstrating the versatility of this compound in modern synthetic chemistry. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions for Synthesizing this compound Derivatives

| Derivative | Reactants | Key Reagents/Catalyst | Reaction Type | Mechanism | Reference |

|---|---|---|---|---|---|

| (2,2,3,3-Tetrafluoropropoxy)acetic acid | 2,2,3,3-Tetrafluoropropanol, Chloroacetic acid | Sodium hydroxide (NaOH) | Etherification | S_N2 | |

| Enantiomerically pure (2,2,3,3-Tetrafluoropropoxy)acetic acid derivative | 2,2,3,3-Tetrafluoropropanol, Protected acetic acid derivative | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Etherification | Mitsunobu Reaction | |

| 2,2,3,3-Tetrafluoropropyl trifluoroacetate | 2,2,3,3-Tetrafluoropropanol, Trifluoroacetic acid | - | Esterification | Nucleophilic Acyl Substitution | smolecule.com |

| 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde | 2,2,3,3-Tetrafluoropropanol, 3-Bromobenzaldehyde | Pd₂(dba)₃, tBuBrettPhos | Etherification | Pd-catalyzed Cross-Coupling | acs.org |

Radical Reaction Mechanisms in this compound-Containing Systems

The presence of C-H and C-F bonds in this compound makes it a substrate for radical reactions, which are often initiated by photochemical or thermal methods. utexas.edu The atmospheric chemistry of fluorinated alcohols is of particular interest, as their degradation is primarily initiated by reaction with hydroxyl (OH) radicals. acs.orgresearchgate.net

For 2,2,3,3-tetrafluoropropanol (CHF₂CF₂CH₂OH), the reaction with OH radicals has been studied to determine its atmospheric lifetime. acs.org The reaction proceeds via hydrogen atom abstraction, most likely from the -CH₂- or -OH group, to form a carbon-centered or oxygen-centered radical, respectively. These radical intermediates then undergo further reactions in the atmosphere. researchgate.netrsc.org Laboratory studies have determined the rate coefficients for the reaction of OH radicals with 2,2,3,3-tetrafluoropropanol as a function of temperature. acs.org

Table 2: Rate Coefficients for the Reaction of OH Radicals with 2,2,3,3-Tetrafluoropropanol

| Temperature (K) | Rate Coefficient (k₁) (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |

|---|---|---|---|

| 298 | (1.85 ± 0.07) × 10⁻¹³ | Pulsed Laser Photolysis/Laser Induced Fluorescence (PLP-LIF) | acs.org |

| 263-358 | (1.35 ± 0.23) × 10⁻¹² exp{−(605 ± 54)/T} | PLP-LIF | acs.org |

In synthetic chemistry, radical reactions can be initiated in the presence of this compound. For instance, the radical-driven reactivity observed in analogous fluorinated systems suggests the potential for polymerization initiated by peroxides or cross-coupling reactions. The formation of radical intermediates can be facilitated by UV light, which can induce homolytic cleavage of bonds. While specific studies detailing a wide range of radical reactions in this compound as a solvent or reactant are limited, the principles of free-radical substitution and addition are applicable. savemyexams.com

Proton Transfer Dynamics and Intermolecular Interactions

The hydroxyl group of this compound allows it to participate in proton transfer and form significant intermolecular interactions, particularly hydrogen bonds. These interactions are crucial in determining the physical properties and solvent behavior of this compound. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated propanol (B110389).

The dynamics of proton transfer are fundamental to many chemical and biological processes. mdpi.com In systems involving this compound, both intramolecular and intermolecular proton transfer can be considered, although the latter is more common. The strength and nature of hydrogen bonding can influence reaction rates and equilibria. acs.org Computational studies, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis, can provide insights into the strength and characteristics of these interactions. mdpi.com

Experimental and computational studies on related fluorinated alcohols show that intermolecular interactions in the condensed phase are significant. osti.gov The arrangement of molecules in solution and in the solid state is dictated by a balance of forces, including hydrogen bonding, dipole-dipole interactions, and dispersion forces. nsf.gov The ability of this compound to act as a hydrogen bond donor is a key feature of its solvent properties, influencing the solubility of various compounds and the stability of reaction intermediates. acs.orgacs.org The study of these interactions is essential for understanding and predicting the behavior of this compound in various chemical environments.

Precursor in the Synthesis of Diverse Fluorinated Compounds

The reactivity of the hydroxyl group in TFP, combined with the stability conferred by its fluorinated backbone, allows for its incorporation into a wide range of molecular architectures. This has led to its use in the synthesis of specialized fluorinated molecules with applications in materials science and pharmaceuticals.

A significant application of TFP is in the synthesis of fluorinated carboxylic acid derivatives, such as (2,2,3,3-Tetrafluoropropoxy)acetic acid. A common laboratory-scale method for this synthesis involves the nucleophilic substitution of chloroacetic acid with 2,2,3,3-tetrafluoropropanol in the presence of a base like sodium hydroxide. The reaction proceeds via an SN2 mechanism where the this compound is deprotonated to form an alkoxide, which then displaces the chloride from chloroacetic acid.

For more specialized applications that may require stereochemical control, the Mitsunobu reaction offers an alternative route. This method involves reacting TFP with a protected acetic acid derivative using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this approach can offer higher stereoselectivity, it is also associated with higher costs and additional protection and deprotection steps.

Detailed Synthesis Parameters for (2,2,3,3-Tetrafluoropropoxy)acetic Acid via Nucleophilic Substitution

| Parameter | Value |

|---|---|

| Reactants | 2,2,3,3-Tetrafluoropropanol, Chloroacetic Acid |

| Base | Sodium Hydroxide |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Molar Ratio (TFP:Chloroacetic Acid) | 1:1.2 |

| Temperature | 60–80°C |

| Duration | 6–8 hours |

| Typical Yield | 68–72% |

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols with inversion of stereochemistry. organic-chemistry.org In the context of fluorinated compounds, this reaction has been employed in the synthesis of complex molecules where precise stereochemical control is essential. nih.gov The reaction typically involves an alcohol, a nucleophile, an azodicarboxylate (such as DEAD), and a phosphine (B1218219) (like triphenylphosphine). organic-chemistry.org The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org

While direct examples of using 2,2,3,3-tetrafluoropropanol in a stereoselective Mitsunobu reaction for creating a chiral center at the propanol backbone are not prevalent in the searched literature, the principles of the Mitsunobu reaction are widely applied in fluorinated drug synthesis. For instance, in the synthesis of Lemborexant, a dimethylpyrimidine derivative is reacted under Mitsunobu conditions to form an ether linkage. nih.govmdpi.com This demonstrates the utility of the reaction in creating C-O bonds in complex, fluorinated pharmaceutical intermediates.

2,2,3,3-Tetrafluoropropanol is a key starting material for the synthesis of fluorinated polyether glycols. These polymers are of interest for creating materials with enhanced properties such as hydrophobicity and chemical resistance. One approach involves the cationic polymerization of fluorine-containing epoxy compounds derived from TFP. researchgate.net For example, a fluorine-containing epoxy compound can be synthesized from TFP and epichlorohydrin. researchgate.net This monomer can then undergo cationic polymerization to produce fluorinated polyglycols with controlled molecular weights. researchgate.net

Another method involves the reaction of TFP with hexafluoropropylene oxide (HFPO) under more demanding conditions, such as in an autoclave at 80°C, to form 2-alkoxy derivatives of carboxylic acids, which can be further processed. fluorine1.rufluorine1.ru These fluorinated polyethers can then be used to synthesize other valuable materials, such as fluorinated polyurethane coatings. researchgate.net

The incorporation of fluorine into pharmaceutical compounds can significantly enhance their metabolic stability and other pharmacokinetic properties. mdpi.com 2,2,3,3-Tetrafluoropropanol serves as a crucial fluorinated building block in the synthesis of various pharmaceutical intermediates. A notable example is its use in the synthesis of Vericiguat, a soluble guanylate cyclase (sGC) stimulator. mdpi.com

In the synthesis of Vericiguat, TFP is the initial fluorinated starting material. mdpi.com It undergoes a series of transformations to first form a morpholino derivative, which is then methylated to a morpholinium cation. mdpi.com Subsequent treatment with sodium hydroxide leads to the elimination of a fluorine atom as hydrogen fluoride (B91410). mdpi.com This intermediate then undergoes further reactions to construct the core structure of Vericiguat. mdpi.com The presence of the fluorine atom, introduced via TFP, contributes to the drug's increased metabolic stability. mdpi.com

Precursor for Fluorinated Polyether Glycols

Integration into Catalytic Systems and Processes

Beyond its role as a synthetic precursor, 2,2,3,3-tetrafluoropropanol also finds application as a component in catalytic systems, primarily as a solvent or co-catalyst. Its distinct properties, including its high hydrogen-bond donor strength and acidic character compared to non-fluorinated alcohols, make it a unique medium for certain catalytic reactions. acs.org

In homogeneous catalysis, TFP has been investigated as a solvent for single-electron transfer living radical polymerization (SET-LRP). acs.orgrsc.org It has been shown to be a suitable solvent for these types of polymerizations, although it can sometimes lead to a slower reaction rate compared to other solvents like dimethyl sulfoxide (B87167) (DMSO). acs.org The use of TFP and other fluorinated alcohols in SET-LRP takes advantage of their ability to activate Cu(0) wire as a catalyst. rsc.orgresearchgate.net Biphasic mixtures of TFP and water have also been successfully employed as a reaction medium for SET-LRP, allowing for the synthesis of well-defined polymers. rsc.org

In the realm of heterogeneous catalysis, while direct use of TFP as a co-catalyst is less documented in the provided search results, the principles of using fluorinated compounds and modifying catalyst surfaces with fluorine are well-established. For instance, nanoscopic aluminum chlorofluoride (ACF) has been used as a heterogeneous catalyst for various reactions, including hydroarylation of olefins. researchgate.net The fluorinated nature of such catalysts is crucial for their activity. While TFP itself may not be the catalyst, its derivatives or the understanding of fluorine's role derived from compounds like TFP are integral to the design of such catalytic systems.

Comparison of Solvents in Photo-Mediated LRP of Methyl Acrylate

| Solvent | Conversion (90 min) | Conversion (16 h) | Dispersity (Đ) |

|---|---|---|---|

| DMSO | >95% | - | - |

| Ethanol (EtOH) | 38% | >99% | 1.08 |

| Isopropanol (IPA) | 4% | >99% | 1.16 |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | 54% | - | - |

| 2,2,3,3-Tetrafluoropropanol (TFP) | 3% | - | - |

Exploration of this compound in C-F and C-H Activation Reactions

The exploration of fluorinated alcohols as solvents or additives in transition-metal-catalyzed reactions has revealed their significant potential to influence reaction pathways, selectivity, and efficiency. While 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been extensively studied and proven to be a "magical solvent" for many challenging C-H activation reactions, the role of 2,2,3,3-tetrafluoropropanol (TFP) in this specific domain is less documented.

Current research literature does not extensively cover the use of 2,2,3,3-tetrafluoropropanol as a non-coordinating, polar, and hydrogen-bond-donating solvent specifically to promote C-F or C-H activation in the same vein as HFIP. However, its distinct physical and chemical properties make it a compound of interest. Furthermore, TFP has been successfully employed as a key building block in advanced synthetic reactions that involve the formation of C-O bonds, demonstrating its utility in constructing complex fluorinated molecules.

One of the primary documented roles of 2,2,3,3-tetrafluoropropanol in advanced synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating aryl or heteroaryl ether linkages, which are prevalent in medicinal chemistry and materials science. A highly effective protocol has been developed for the C–O cross-coupling of various (hetero)aryl bromides with fluorinated alcohols, including 2,2,3,3-tetrafluoropropanol. acs.org

This methodology utilizes a commercially available palladium precatalyst, tBuBrettPhos Pd G3, which demonstrates high reactivity and broad functional group tolerance. The scalability of this reaction has been showcased through the gram-scale synthesis of an intermediate for the drug idalopirdine, achieved by coupling 2,2,3,3-tetrafluoropropanol with 3-bromobenzaldehyde. acs.org For this larger scale reaction, the catalyst loading was effectively reduced to 0.5 mol% without compromising the product yield. acs.org

Table 1: Palladium-Catalyzed C-O Cross-Coupling of 2,2,3,3-Tetrafluoropropanol with Aryl Bromides

This table summarizes the reaction conditions and yields for the coupling of 2,2,3,3-tetrafluoropropanol with various aryl bromides using a palladium catalyst system.

| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromobenzaldehyde | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | Toluene | 110 | 1 | 91 |

| 1-Bromo-4-vinylbenzene | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | Toluene | 110 | 1 | 95 |

| 2-Bromo-6-methoxynaphthalene | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | Toluene | 110 | 1 | 95 |

| 2-Bromopyridine | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | Toluene | 110 | 1 | 80 |

In another area of research, 2,2,3,3-tetrafluoropropanol has been utilized as a solvent in Single Electron Transfer Living Radical Polymerization (SET-LRP). acs.orgresearchgate.net In this context, TFP, along with other fluorinated alcohols, was found to possess a notable "Cu(0)-activation" property, facilitating the polymerization process without a separate activator. researchgate.net While this is a form of "activation," it is mechanistically distinct from the C-H or C-F bond activation reactions that are the focus of this section.

Summary of Applications

| Application Area | Specific Use | Key Reactants/Conditions | Outcome |

| Organic Synthesis | Synthesis of 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | p-Toluenesulfonyl chloride, sodium hydroxide (B78521), water | Formation of a useful fluorinated intermediate. prepchem.com |

| Synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid | Chloroacetic acid, sodium hydroxide, THF/DMF | Creation of a fluorinated building block. | |

| Materials Science | Solvent for SET-LRP | Acrylate monomers, copper catalyst, Me₆-TREN ligand | Synthesis of well-defined polymers with controlled molecular weight. rsc.orgrsc.org |

| Synthesis of water-repellent agents | Vegetable oils (e.g., linseed oil), styrene | Production of durable, high-performance water-repellent coatings for textiles. nih.govresearchgate.net | |

| Precursor for fluorinated monomers | Acrylic acid or methacrylic acid | Synthesis of monomers like TFPA and TFPMA for creating specialized polymers. |

Role As a Specialized Solvent and Reaction Medium

Solvation Properties in Organic Transformations

The incorporation of fluorine atoms into the propanol (B110389) structure significantly impacts the solvation properties of tetrafluoropropanol, enhancing its ability to dissolve a wide range of organic substrates. This enhanced solvating power makes it a valuable medium for various chemical reactions.

Enhanced Solvating Power for Diverse Organic Substrates due to Fluorination

The fluorinated structure of TFP enhances the solubility of various organic molecules, making it an effective medium for reactions that require specific conditions. Compared to non-fluorinated analogs, fluorinated alcohols like TFP can exhibit higher excess enthalpies in mixtures, attributed to stronger dispersion forces from fluorine substituents. This contrasts with the complete miscibility of non-fluorinated propan-1-ol with certain solvents like carbon tetrachloride, highlighting the hydrophobicity induced by fluorination. The electron-withdrawing nature of fluorine atoms in fluorinated esters, derived from fluorinated alcohols, also enhances solvation capabilities in various chemical environments. smolecule.com

Applications in Specialty Chemical Processes

This compound is utilized as a solvent and reagent in organic chemistry due to its ability to solvate a wide range of compounds. It is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes, including the production of other fluorinated chemicals and in material science, such as in developing water-repellent coatings and treatments for textiles. TFP is also used as a dye solvent in the CD-R(W) and DVD-R(W) industry and in the production of pharmaceuticals. chemicalbook.com Fluorinated alkyl groups, which can be introduced using fluorinated intermediates, are known to improve the stability and bioactivity of resulting compounds, particularly in agrochemicals and specialty chemicals. innospk.com

Non-Nucleophilic Solvent Applications

This compound acts as a weakly acidic but non-nucleophilic protic solvent, making it suitable for reactions where nucleophilic attack by the solvent is undesirable. nih.gov

Solvent in Controlled Polymerization Techniques (e.g., SET-LRP)

This compound has been investigated as a solvent in controlled polymerization techniques such as Single Electron Transfer-Living Radical Polymerization (SET-LRP). acs.orgrsc.orgrsc.org TFP, along with 2,2,2-trifluoroethanol (B45653) (TFE), has demonstrated characteristics of universal SET-LRP solvents, exhibiting the proper polarity balance to mediate efficient polymerization of various monomers, including bulky and hydrophobic ones. acs.org SET-LRP conducted in TFP can result in well-defined polymers with narrow molecular weight distribution from a diversity of acrylates. rsc.org TFP can also facilitate the self-activation and activation of Cu(0) wire, a common catalyst in SET-LRP, allowing the polymerization to proceed with no initial induction period and predictable molecular weight evolution. Biphasic mixtures of TFP with water have also been used as reaction media for SET-LRP, yielding well-defined polymers with high chain end functionality. rsc.orgresearchgate.net

Assessment of this compound within Green Chemistry Frameworks as a "Green" Solvent

The assessment of a solvent within green chemistry frameworks requires a comprehensive evaluation of its environmental impact throughout its life cycle, including substance-specific hazards, emissions, and resource usage. rsc.orgorientjchem.org While the term "green" solvent is often used, a solvent's greenness is application-dependent and should be judged based on a thorough assessment of all evidence. nih.govresearchgate.net Simple alcohols and alkanes are often considered environmentally preferable solvents, while others like acetonitrile (B52724) and certain acids are less sustainable. rsc.orgorientjchem.org The provided search results highlight TFP's use as a replacement for Freon 22 detergent, suggesting a potential environmental advantage in certain applications. However, a full assessment of TFP within a comprehensive green chemistry framework, comparing it to other solvents across various metrics, is not detailed in the provided snippets. The focus on developing environmentally friendly alternatives to persistent substances like TFA in peptide synthesis indicates a broader movement towards greener solvents in chemical processes. opnme.comopnme.com

Separation and Purification Techniques for Tetrafluoropropanol

Separation from Azeotropic Mixtures with Water

To overcome the thermodynamic limitations imposed by the TFP-water azeotrope, distillation-based methods such as azeotropic and extractive distillation are commonly employed. These techniques involve introducing a third component, known as an entrainer or solvent, to alter the relative volatilities of TFP and water, thereby enabling their separation.

Azeotropic distillation is a method used to separate components of an azeotropic mixture by introducing an entrainer that forms a new, lower-boiling azeotrope with one or more of the original components. Research has identified chloroform (B151607) and p-xylene (B151628) as effective entrainers for the TFP-water system. ua.esresearchgate.net

In this process, the entrainer is added to the TFP-water mixture, leading to the formation of a heterogeneous ternary azeotrope. This new azeotrope is then distilled, and upon condensation, it separates into two liquid phases. One phase is rich in the entrainer, which can be recycled back to the distillation column, while the other is an aqueous phase. The TFP, now free from the azeotrope, can be recovered from the bottom of the column. Studies have determined the isobaric vapor-liquid equilibrium (VLE) data for the binary systems of TFP with chloroform and p-xylene at 101.3 kPa to facilitate the design of these separation processes. researchgate.net The experimental results from pilot-scale distillation columns have shown good agreement with process simulations, confirming the viability of these entrainers for industrial application. researchgate.net

| System | Azeotropic Composition (mol% TFP) | Azeotropic Temperature (°C) | Reference |

|---|---|---|---|

| TFP + Water | 26.5 | 93.81 | researchgate.net |

| TFP + Chloroform | Data determined for process design | - | researchgate.net |

| TFP + p-Xylene | Data determined for process design | - | researchgate.net |

Extractive distillation is another effective method for separating azeotropic mixtures. It involves adding a high-boiling, non-volatile solvent to the mixture, which selectively alters the activity coefficients of the components, thereby changing their relative volatilities and breaking the azeotrope. Ionic liquids (ILs) have emerged as promising entrainers for this purpose due to their negligible vapor pressure, high thermal stability, and designable structure. sci-hub.setoxicdocs.org

For the TFP-water system, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][Ac]) has been identified as a particularly effective entrainer. sci-hub.seresearchgate.net The addition of [EMIM][Ac] significantly increases the relative volatility of the TFP-water system. sci-hub.setoxicdocs.org Studies have shown that when the amount of [EMIM][Ac] reaches 10%, the azeotropic point is completely eliminated. sci-hub.se This allows for the recovery of high-purity TFP. The selection of [EMIM][Ac] was initially guided by screening using the COSMO-SAC model, and its effectiveness was later validated through experimental isobaric vapor-liquid equilibrium (VLE) measurements. researchgate.netsci-hub.se The interaction parameters obtained from these experiments are crucial for simulating and designing the extractive distillation process. sci-hub.se

| Ionic Liquid | Concentration to Eliminate Azeotrope | Key Finding | Reference |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac]) | 10% | Significantly increases relative volatility, breaking the azeotrope. | sci-hub.se |

| 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl]) | 15% | Less effective than [EMIM][Ac] at breaking the azeotrope. | sci-hub.se |

Azeotropic Distillation Strategies with Entrainers (e.g., Chloroform, p-Xylene)

Membrane-Based Separation Processes

Membrane separation offers a potentially energy-efficient alternative to distillation-based methods. These processes utilize semi-permeable membranes that allow for the selective transport of one component over another.

Carbon nanotubes (CNTs) have been investigated as a membrane material for separating TFP-water mixtures due to their unique structural and transport properties. hep.com.cnresearchgate.net Molecular dynamics simulations have shown that CNTs can effectively separate TFP from water. hep.com.cn The separation mechanism is based on a preferential adsorption and diffusion process. hep.com.cnresearchgate.net

It was found that TFP is pre-selected in CNTs with pore diameters ranging from 9.48 to 18.98 Å. hep.com.cn Specifically, a (7,7) CNT membrane demonstrated an excellent separation factor of 16, purifying a TFP solution from a mass fraction of 75% to 97.51%. hep.com.cn In contrast, modifying the CNTs with fluorine functional groups can reverse the selectivity, favoring the permeation of water due to enhanced hydrogen bonding interactions. hep.com.cn This tunability makes CNT membranes a versatile platform for TFP purification.

Molecular dynamics (MD) simulations are a powerful tool for understanding and optimizing membrane-based separation processes at the atomic level. hep.com.cnorcid.org For the TFP-water system, MD simulations have been employed to investigate the influence of various parameters on separation performance, including feed temperature, CNT pore diameter, and the position of functional groups on the membrane. hep.com.cn

These simulations provide insights into the transport mechanisms, revealing how factors like preferential adsorption and diffusion govern the separation. hep.com.cnresearchgate.net For instance, simulations have shown that modifying CNTs at both the entrance and the interior of the pore can enhance the permselectivity for water molecules. hep.com.cn In one study, a (11,11) CNT modified with fluorine at both locations achieved a permeate with 100 wt% water content. hep.com.cn Such findings are invaluable for the rational design of new, highly efficient membranes for separating fluorinated alcohol-water azeotropes. hep.com.cnosti.gov

Performance of Carbon Nanotube Membranes for Tetrafluoropropanol-Water Mixtures

Liquid-Liquid Extraction Methodologies and Solvent Selection

Liquid-liquid extraction (LLE) is a separation method that relies on the differential solubility of a compound in two immiscible liquid phases. instructables.com For the TFP-water system, an organic solvent is used to preferentially extract TFP from the aqueous phase. The choice of solvent is critical for the efficiency of the extraction process. economysolutions.in

Several organic solvents and ionic liquids have been evaluated for this purpose. ua.essci-hub.se Traditional organic solvents like ethyl acetate, isopropyl acetate, isopropyl ether, and tert-butyl methyl ether have been studied. ua.essci-hub.se More recently, ionic liquids have been explored as extractants due to their favorable properties. ua.esrsc.org For example, imidazolium-based ionic liquids such as 1-hexyl-3-methylimidazolium (B1224943) trifluoromethanesulfonate (B1224126) ([HMIM][OTf]) and 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([OMIM][OTf]) have been investigated. ua.es The extraction capability of these solvents is assessed by determining the partition ratio and selectivity from liquid-liquid equilibrium (LLE) data. ua.esresearchgate.net For instance, LLE data for ternary systems involving TFP, water, and various solvents have been measured at different temperatures to find optimal extraction conditions. ua.esresearchgate.net

| Solvent Class | Specific Solvents | Key Evaluation Parameter | Reference |

|---|---|---|---|

| Organic Esters | Ethyl acetate, Isopropyl acetate | Liquid-Liquid Equilibrium Data | ua.essci-hub.se |

| Organic Ethers | Isopropyl ether, tert-Butyl methyl ether | Liquid-Liquid Equilibrium Data | ua.essci-hub.se |

| Ionic Liquids | [HMIM][OTf] | Partition Ratio and Selectivity | ua.es |

| [OMIM][OTf] | |||

| Porous Ionic Liquid | ZIF-8-[Bpy][NTf2] | Extraction Rate (88.1% for TFP) | rsc.org |

Advanced Recovery Strategies for this compound from Industrial Wastewater

The discharge of industrial wastewater containing 2,2,3,3-Tetrafluoropropanol (TFP) presents environmental challenges that necessitate the development of effective recovery and treatment methods. researchgate.net TFP is utilized as a pigment solvent, particularly in the manufacturing of rewritable compact disks, leading to its presence in industrial effluents. scite.ai Advanced recovery strategies are crucial for mitigating environmental impact and enabling the potential for resource recovery. These strategies often involve sophisticated technologies such as advanced oxidation processes, membrane separation, and adsorption.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes have been evaluated for their effectiveness in degrading TFP in aqueous solutions.

Research into the decomposition of aqueous TFP has explored the use of ultraviolet (UV) light, ozone (O₃), and a combination of UV/O₃. researchgate.netscite.ai Studies have shown that the UV/O₃ process can effectively degrade TFP. scite.ai Key findings from these investigations include:

Influence of pH: The degradation of TFP is significantly favored under alkaline (basic) conditions. researchgate.netscite.ai Alkaline environments increase the mass of TFP decomposed per unit mass of ozone consumed in both UV₂₅₄ nm/O₃ and UV₁₈₅ nm/O₃ processes. researchgate.net

Degradation Kinetics: When a sufficient supply of ozone is available, TFP exhibits zero-order degradation kinetics. researchgate.net

Effect of Temperature: Higher oxidation temperatures were not found to enhance the UV/O₃ oxidation of TFP within the tested concentration and temperature ranges. researchgate.net

UV Wavelength: No significant difference in the rate of TFP degradation was observed when using either UV₂₅₄ nm or UV₁₈₅ nm wavelengths. researchgate.net

The cost-effectiveness of the UV/O₃ process for treating wastewater with high initial TFP concentrations (e.g., 3,387 mg/L) has been found to be comparable to that of the Fered-Fenton process. researchgate.net

Table 1: Research Findings on AOPs for TFP Degradation

| Parameter | Observation | Source(s) |

|---|---|---|

| Process | UV/O₃ | researchgate.netscite.ai |

| Optimal pH | Alkaline conditions favor degradation. | researchgate.netscite.ai |

| Kinetics | Zero-order with sufficient ozone supply. | researchgate.net |

| Temperature | Higher temperatures did not improve oxidation. | researchgate.net |

| UV Wavelength | No significant difference between UV₂₅₄ nm and UV₁₈₅ nm. | researchgate.net |

Membrane Separation

Membrane separation is a technology that uses a physical barrier—a membrane—to separate molecules of different sizes or chemical affinities. nih.gov Various membrane-based techniques, such as pervaporation and membrane filtration using advanced materials, are being explored for TFP recovery.

Pervaporation: This process involves the separation of liquid mixtures by partial vaporization through a non-porous polymeric membrane. mdpi.com For the dewatering of TFP, poly(vinyl alcohol) (PVA)-based membranes have been investigated. mdpi.com Research on Pervap™ 2200 and 2216 membranes for treating a feed containing 15 wt % of water demonstrated high efficiency, achieving a water content in the permeate of 99.8 wt % and 99.9 wt %, respectively. mdpi.com

Carbon Nanotube (CNT) Membranes: Molecular dynamics simulations have been used to study the separation of TFP-water mixtures using carbon nanotube membranes. dntb.gov.uahep.com.cn These studies found that TFP was preferentially selected in CNTs with pore diameters ranging from 9.48 to 18.98 Å due to preferential adsorption and diffusion. hep.com.cn An excellent separation factor of 16 was achieved with (7,7) CNTs, purifying a TFP mass fraction from 75% to 97.51%. hep.com.cn In contrast, fluorine-modified CNTs separated TFP and water by preferentially allowing water to permeate, a phenomenon attributed to hydrogen bonding interactions. hep.com.cn

Table 2: Performance of Membrane Technologies in TFP-Water Separation

| Membrane Type | Technique | Key Finding | Source(s) |

|---|---|---|---|

| PVA-based (Pervap™ 2200 & 2216) | Pervaporation | Achieved 99.8-99.9 wt% water in permeate from a 15 wt% water feed. | mdpi.com |

| Carbon Nanotube (7,7) CNTs | MD Simulation | Purified TFP from 75% to 97.51% with a separation factor of 16. | hep.com.cn |

| Fluorine Modified CNTs | MD Simulation | Preferentially permeated water due to hydrogen bonding. | hep.com.cn |

Adsorption

Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to a surface of an adsorbent.

Activated Carbon: The adsorption of TFP onto activated carbon is a studied recovery method. researchgate.net An advanced strategy for regenerating the activated carbon after it has become loaded with TFP involves using supercritical CO₂ in a rotating packed bed. Research has indicated that the supercritical regeneration method is superior to the conventional steam regeneration method for activated carbon. researchgate.net

Environmental Fate and Degradation Studies of Tetrafluoropropanol

Atmospheric Degradation Pathways

The atmosphere is a significant sink for many volatile organic compounds, where they undergo transformation primarily through reactions with atmospheric oxidants. The degradation of tetrafluoropropanol in the atmosphere is largely influenced by its reactivity with species like hydroxyl radicals (OH•).

Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

The primary atmospheric removal mechanism for many organic compounds, including fluorinated alcohols, is the reaction with hydroxyl radicals (OH•) acs.orgacs.org. Studies have investigated the reaction kinetics of OH radicals with specific isomers of this compound, such as 2,2,3,3-tetrafluoropropanol (TFPO). Absolute rate coefficients for the reaction of OH radicals with CHF₂CF₂CH₂OH (TFPO) have been determined across a temperature range of 263 to 358 K using techniques like pulsed laser photolysis/laser induced fluorescence (PLP-LIF) acs.org. At room temperature (298 K), the average rate coefficient for the reaction of OH with TFPO was measured to be (1.85 ± 0.07) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ acs.org. The temperature dependence of this reaction rate can be described by an Arrhenius expression acs.org.

Investigation of Atmospheric Lifetime and Transport Potential

The atmospheric lifetime of a compound is inversely related to its reaction rate with atmospheric oxidants, particularly OH radicals. Based on laboratory studies of the reaction kinetics with OH radicals, the tropospheric lifetime (τ) of 2,2,3,3-tetrafluoropropanol (TFPO) has been estimated acs.org. Since photolysis in the actinic region is considered negligible for TFPO, the tropospheric lifetime is primarily determined by its reaction with OH radicals acs.org. Global average lifetimes due to OH reaction have been estimated to be in the order of a few months for TFPO acs.org. For example, one study estimated a global and yearly averaged lifetime of 40 days for CHF₂CH₂OH and 117 days for CF₃CH₂OH, while TFPO (CHF₂CF₂CH₂OH) had an estimated lifetime of 3 months acs.orgresearchgate.net.

Compounds with relatively short atmospheric lifetimes are less likely to be transported over long distances in the atmosphere. The estimated atmospheric lifetime of this compound isomers suggests a limited potential for long-range atmospheric transport compared to very persistent substances acs.org.

Study of Potential for Formation of Per- and Polyfluoroalkyl Substances (PFAS) Metabolites

The atmospheric degradation of some fluorinated compounds, including certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), can lead to the formation of persistent degradation products such as trifluoroacetic acid (TFA), which is a type of perfluoroalkyl carboxylic acid (PFCA) and falls under the broader category of PFAS fluorocarbons.orgacs.org. The potential for this compound to form PFAS metabolites during its atmospheric degradation is a subject of investigation ijcce.ac.ir. While some fluorinated alcohols and other polyfluoroalkyl substances can transform through abiotic degradation processes like OH oxidation, often resulting in transformation to more stable perfluoroalkyl acids (PFAAs), the specific PFAS metabolites formed from this compound require detailed study iaqm.co.uk. Fluorotelomer alcohols, for instance, can degrade to their corresponding PFCAs iaqm.co.uk. The formation of PFAS metabolites depends on the specific degradation pathways and the stability of intermediate products fluorocarbons.orgiaqm.co.uk.

Aqueous Degradation Processes in Industrial and Environmental Matrices

This compound may enter aqueous environments through industrial discharge or other release pathways. Its fate in water is influenced by various degradation processes, including chemical and advanced oxidation methods.

Efficacy of Advanced Oxidation Processes (e.g., UV/O₃) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment techniques designed to degrade persistent organic pollutants in water and wastewater through the generation of highly reactive species, primarily hydroxyl radicals (OH•) ijcce.ac.irmdpi.com. The feasibility and effectiveness of using UV, O₃, and combined UV/O₃ processes for the degradation of aqueous this compound (specifically 2,2,3,3-tetrafluoropropanol, TFP) have been evaluated ascelibrary.orgresearchgate.netresearchgate.netresearchgate.netscite.ai.

Experimental results have demonstrated that alkaline conditions can favor the degradation of TFP and increase the mass of TFP decomposition per unit mass of ozone consumed in both UV₂₅₄ nm/O₃ and UV₁₈₅ nm/O₃ processes ascelibrary.orgresearchgate.netresearchgate.net. No significant difference in the rate of TFP degradation was observed when using either UV₂₅₄ nm or UV₁₈₅ nm ascelibrary.orgresearchgate.net. TFP exhibited zero-order degradation kinetics when sufficient ozone was supplied ascelibrary.orgresearchgate.netascelibrary.org. Higher oxidation temperatures were not found to enhance the UV/O₃ oxidation of TFP within the tested concentration and temperature ranges ascelibrary.orgresearchgate.netascelibrary.org.

| Process | UV Wavelength (nm) | pH Condition | Degradation Favorability | Kinetics (with sufficient O₃) | Effect of Higher Temperature |

|---|---|---|---|---|---|

| UV/O₃ | 254, 185 | Alkaline | Favored | Zero-order | No significant help |

The cost of UV₂₅₄ nm/O₃ or UV₁₈₅ nm/O₃ per unit volume of wastewater with a certain initial TFP concentration has been reported as comparable to that of the Fered-Fenton process researchgate.netresearchgate.net.

Identification and Quantification of Degradation Byproducts

The degradation of this compound in aqueous matrices, particularly through AOPs, can lead to the formation of various byproducts unep.orgtoxicdocs.org. Studies investigating the UV/O₃ degradation of 2,2,3,3-tetrafluoropropanol (TFP) have focused on the decomposition efficiency, and while the primary compound's removal is observed, the identification and quantification of specific degradation byproducts are crucial for a complete understanding of the process's environmental implications ascelibrary.orgresearchgate.netresearchgate.netscite.ai. Research on the degradation of other fluorinated compounds using AOPs has shown the formation of various intermediate and end products, including smaller fluorinated carboxylic acids and other halogenated species researchgate.net. For instance, the photolysis of tetrachloroethene in aqueous solutions has been reported to yield chloride ions and carbon dioxide as end products, along with trichloroacetic acid, dichloroacetic acid, and hypochlorite (B82951) as major byproducts researchgate.net. While specific detailed lists of this compound degradation byproducts from UV/O₃ treatment were not extensively detailed in the search results, the nature of AOPs suggests the formation of oxidized and fragmented species, potentially including shorter-chain fluorinated compounds mdpi.com. The byproducts formed can be dependent on factors such as pH conditions scite.ai.

Environmental Monitoring and Distribution in Ecosystems

This compound (TFP), also known as 2,2,3,3-tetrafluoropropan-1-ol, is a fluorinated alcohol used in various industrial applications, including as a solvent in the electronics industry and in the production of textile treatment agents and pharmaceuticals. researchgate.net The presence of TFP in water is a growing area of attention globally due to its intrinsic potential to pose a threat to ecosystems and human health. researchgate.netx-mol.net

TFP is reported to be soluble in water. Its solubility in water suggests a potential for distribution within aquatic environments if released. The formation of a minimum azeotrope with water also presents challenges for its separation from aqueous mixtures using conventional distillation methods, which could impact wastewater treatment processes. researchgate.netresearchgate.net

While specific, detailed research findings on the environmental monitoring and quantitative distribution of TFP across various ecosystems (air, soil, water bodies, and biota) are limited in the available literature, the environmental behavior of related fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS) and hydrofluoroolefins (HFOs), provides some context. These related fluorinated chemicals are known for their persistence in the environment and their ability to undergo long-range transport, leading to their detection in diverse locations, including remote areas like the Arctic. acs.org They have been found in water bodies and soil.

Some safety data sheets for TFP indicate that discharge into the environment should be avoided and that the product should not be released into drains. echemi.comenamine.netthermofisher.com One safety data sheet states that TFP contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. thermofisher.com However, the broader class of fluorinated chemicals is recognized for its environmental persistence.

Studies on the atmospheric degradation of fluorinated alcohols of the form F(CF2)nCH2OH suggest that their terminal alcohol group can be oxidized to the corresponding carboxylic acid. acs.org The atmospheric lifetime of some fluorinated alcohols with respect to degradation by hydroxyl radicals has been estimated to be in the order of months. acs.org While this indicates a potential atmospheric removal pathway, it does not provide specific monitoring or distribution data for TFP itself in the atmosphere or other environmental compartments.

Computational and Theoretical Investigations of Tetrafluoropropanol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental chemical characteristics of tetrafluoropropanol. DFT offers a balance between computational cost and accuracy, making it a suitable method for calculating the electronic structure and energetic properties of fluorinated molecules.

DFT calculations are frequently used to predict the reactivity of this compound by analyzing its molecular orbitals and charge distribution. For instance, studies on the phosgenation of 2,2,3,3-tetrafluoropropanol show that it is more polar than non-fluorinated alcohols like propanol (B110389), with a higher partial positive charge on the hydroxyl hydrogen and a higher negative charge on the oxygen. fluorine1.ru This increased polarity, influenced by the electron-withdrawing fluorine atoms, enhances the alcohol's reactivity in certain reactions. fluorine1.ru The presence of fluorine atoms can significantly influence the electronic properties and, consequently, the chemical reactivity of the molecule.

Bond Dissociation Energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a specific covalent bond homolytically. nih.govnrel.gov It provides essential insights into the thermal stability and reaction thermodynamics of a molecule. nrel.govrsc.org DFT methods have been benchmarked extensively for their ability to accurately calculate BDEs. nih.govrsc.orgresearchgate.net Hybrid DFT functionals, such as B3LYP and B3PW91, often provide BDE predictions that are in good agreement with experimental values. researchgate.net For complex molecules, including those with environmental or medicinal relevance containing halogen atoms, machine learning models trained on DFT-calculated BDEs are emerging as a tool for rapid and accurate prediction. nrel.gov

Table 1: Application of DFT in Predicting Molecular Properties of this compound

| Predicted Property | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| Molecular Polarity | B3LYP/LANL2DZ | 2,2,3,3-tetrafluoropropanol exhibits higher polarity compared to propanol, affecting its reactivity. | fluorine1.ru |

| Bond Dissociation Energy (BDE) | Various (e.g., B3LYP, B3PW91, M06-2X) | Hybrid functionals provide reliable predictions of BDEs, crucial for understanding bond strength and reaction energetics. | nih.govresearchgate.net |

| Reactivity Influence | General DFT | Fluorine atoms alter the electronic environment, influencing the molecule's stability and reactivity towards other chemical species. | |

Quantum chemical simulations are crucial for mapping out the intricate details of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive energy landscape for a given reaction. numberanalytics.comresearchgate.net This landscape is essential for understanding the reaction mechanism, predicting reaction rates, and identifying the most energetically favorable pathway. numberanalytics.com

A notable example is the quantum-chemical analysis of the phosgenation of polyfluorinated alcohols, including 2,2,3,3-tetrafluoropropanol, catalyzed by N,N-dimethylformamide. fluorine1.rufluorine1.ru Using DFT (specifically, the B3LYP functional), researchers have modeled the reaction mechanism. fluorine1.rufluorine1.ru The calculations show that the catalyst plays a key role by polarizing the phosgene (B1210022) and alcohol molecules, which facilitates the reaction. fluorine1.ru The simulation involves locating the minimum energy structures for all species and identifying the transition state—the highest energy point along the minimum energy path—which represents the energy barrier that must be overcome for the reaction to proceed. numberanalytics.comscirp.org

Table 2: DFT Simulation of the Catalyzed Phosgenation of 2,2,3,3-Tetrafluoropropanol

| Simulation Aspect | Computational Method | Finding | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT (B3LYP/LANL2DZ) | The catalyst (N,N-dimethylformamide) facilitates the reaction by polarizing the reactant molecules (phosgene and this compound). | fluorine1.ru |

| Intermediate State | Energy Minimization | An intermediate complex involving the alcohol, phosgene, and catalyst is formed prior to the formation of the final product. | fluorine1.ru |

| Energy Profile | Transition State Search | The calculations help in understanding the energy barriers and thermodynamics of the reaction pathway. | numberanalytics.comresearchgate.net |

Prediction of Molecular Reactivity and Bond Dissociation Energies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement quantum chemical studies by modeling the time-dependent behavior of molecular systems. MD allows for the study of larger systems over longer timescales, providing insights into dynamic processes, conformational changes, and the explicit role of the solvent environment.

MD simulations are particularly valuable for investigating the behavior of this compound at interfaces, which is critical for understanding its role in separation and solvation processes. mdpi.com For example, 2,2,3,3-tetrafluoro-1-propanol (B1207051) (TFP) is used in various applications, including as a cleaning agent in the electronics industry and as a solvent for selectively removing materials in the fabrication of molecular blend films. researchgate.netuu.nl